
N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the CAS Number: 1609409-41-7 . It has a molecular weight of 344.29 and its linear formula is C16 H25 N O2 . Br H .
Molecular Structure Analysis
The molecular formula of N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is C16 H26 BrNO2 . The average mass is 344.287 Da and the monoisotopic mass is 343.114685 Da .Physical And Chemical Properties Analysis
N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.Applications De Recherche Scientifique
Photosensitive Protecting Groups
A comprehensive review of the utilization of photosensitive protecting groups, including compounds structurally related to N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, underlines their promising future in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, showcase significant application potential in facilitating selective synthetic transformations under light-mediated conditions, though still at a developmental stage (B. Amit, U. Zehavi, A. Patchornik, 1974).
Analytical Methods in Antioxidant Activity
The critical role of various analytical methods, including those that could involve or assess compounds like N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, in determining antioxidant activity is extensively reviewed. Techniques such as ORAC, HORAC, TRAP, and DPPH tests are pivotal in assessing the kinetics or equilibrium states of antioxidant activities through spectrophotometry, hinting at the compound's potential involvement in related antioxidant research (I. Munteanu, C. Apetrei, 2021).
Applications of Adsorbents Containing Cyclodextrins
The synthesis and applications of adsorbents containing cyclodextrins, which share structural features that could interact with compounds like N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, underscore the versatility of cyclodextrins in environmental protection and chromatographic separations. This review emphasizes the unique inclusion properties and structural features of cyclodextrins, facilitating the separation of compounds and offering a versatile tool for environmental remediation (G. Crini, M. Morcellet, 2002).
Molecular and Functional Imaging Studies
Exploration into the molecular and functional imaging studies of psychedelic drug action, including analogs to N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, reveals the complex interactions of hallucinogens with serotonin receptors and their subsequent effects on cerebral metabolism and perfusion. This body of work provides a framework for understanding the neurobiological impact of such compounds, offering insights into their potential research applications beyond their psychedelic properties (P. Cumming et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIASRHGESAHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
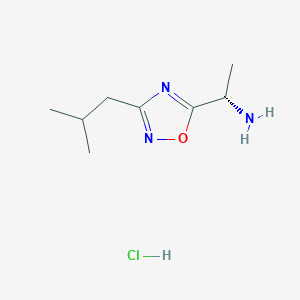
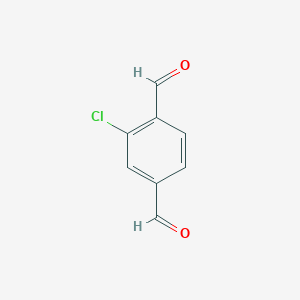

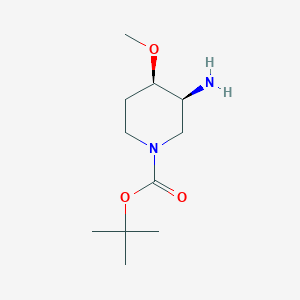
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
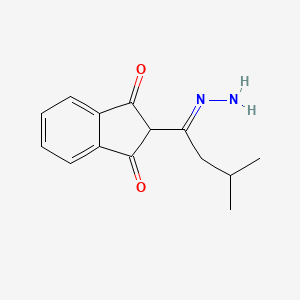
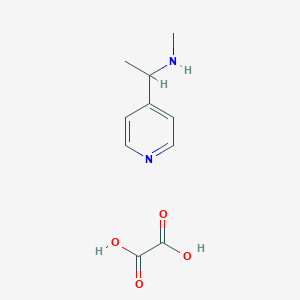

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)
amine hydrobromide; 95%](/img/structure/B6351887.png)
amine hydrobromide; 95%](/img/structure/B6351889.png)